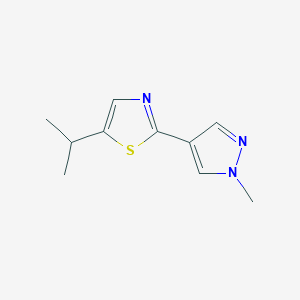
2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用機序
2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole is metabolized by MAO-B to produce MPP+, which is selectively taken up by dopaminergic neurons in the substantia nigra region of the brain. MPP+ then inhibits complex I of the electron transport chain, leading to oxidative stress and cell death in these neurons. This mechanism is thought to be similar to the underlying pathology of Parkinson's disease.
Biochemical and Physiological Effects
In addition to its neurotoxic effects, 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole has been shown to have other biochemical and physiological effects. For example, 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole has been shown to induce oxidative stress and inflammation in various cell types. 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole has also been shown to affect neurotransmitter systems other than dopamine, including the serotonergic and noradrenergic systems.
実験室実験の利点と制限
One advantage of using 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole in lab experiments is its ability to selectively target dopaminergic neurons in the substantia nigra, making it a valuable tool for investigating Parkinson's disease. Additionally, 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole has been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to using 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole in lab experiments. For example, 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole is a neurotoxin and can be dangerous to handle. Additionally, 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole-induced parkinsonian syndromes in animal models may not fully replicate the pathology of Parkinson's disease in humans.
将来の方向性
There are several future directions for research on 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole. One area of interest is the development of 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole analogs that can selectively target other cell types or neurotransmitter systems. Another area of interest is the use of 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole as a tool for investigating the role of oxidative stress and inflammation in neurodegenerative diseases. Finally, there is ongoing research into the potential use of 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole as a therapeutic agent for Parkinson's disease, either through the development of 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole analogs or through the modulation of the underlying biochemical pathways.
合成法
The synthesis of 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole involves the reaction of 1-methyl-4-pyrazolecarboxaldehyde with 2-bromo-5-isopropylthiazole in the presence of a base such as potassium carbonate. The resulting compound can be purified through recrystallization or column chromatography.
科学的研究の応用
2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole has been used in a variety of scientific research applications, including studies on Parkinson's disease, neurotoxicity, and drug metabolism. In Parkinson's disease research, 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole has been shown to induce a parkinsonian syndrome in humans and non-human primates, making it a valuable tool for investigating the underlying mechanisms of the disease. 2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole has also been used to study the metabolism of drugs, as it is metabolized by the enzyme monoamine oxidase B (MAO-B) to produce the neurotoxin MPP+.
特性
IUPAC Name |
2-(1-methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-7(2)9-5-11-10(14-9)8-4-12-13(3)6-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINFIEVAXUXHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)


![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)
![N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)
![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)


![3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)
![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)